molecular formula C10H21NOS B13020392 4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol

4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol

Cat. No.: B13020392
M. Wt: 203.35 g/mol
InChI Key: ITXXEPRYJOZUFV-UHFFFAOYSA-N
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Description

4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol is an organic compound with the molecular formula C10H21NOS and a molecular weight of 203.34 g/mol It is a derivative of thiopyran and is characterized by the presence of a thiopyran ring substituted with an amino group and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol typically involves the reaction of tetrahydro-2H-thiopyran-4-amine with a suitable alkylating agent. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent. The reaction is carried out under an inert atmosphere, such as argon, at low temperatures (0°C) to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s thiopyran ring and amino group allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Tetrahydro-2H-thiopyran-4-yl)amino)pentan-1-ol is unique due to its combination of a thiopyran ring, amino group, and pentanol chain This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

4-(thian-4-ylamino)pentan-1-ol

InChI

InChI=1S/C10H21NOS/c1-9(3-2-6-12)11-10-4-7-13-8-5-10/h9-12H,2-8H2,1H3

InChI Key

ITXXEPRYJOZUFV-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NC1CCSCC1

Origin of Product

United States

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